molecular formula C8H8ClNO B170254 2-Amino-5-chloro-3-methylbenzaldehyde CAS No. 151446-29-6

2-Amino-5-chloro-3-methylbenzaldehyde

Cat. No. B170254
CAS RN: 151446-29-6
M. Wt: 169.61 g/mol
InChI Key: AHJCJCBRHZCQQG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used as a research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chloro-3-methylbenzaldehyde consists of a benzene ring substituted with an amino group, a chloro group, and a methyl group . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-chloro-3-methylbenzaldehyde include a molecular weight of 169.61 . Additional properties such as boiling point or melting point are not provided in the search results.

Scientific Research Applications

2-Amino-5-chloro-3-methylbenzaldehyde: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Intermediary: This compound can serve as an intermediate in organic synthesis. Its structure allows for various chemical reactions, such as Suzuki coupling, which can introduce aromatic rings or alkyl chains. The chloro group on the benzene ring can be transformed into different molecular structures, enhancing the versatility of this compound in synthetic chemistry.

Pharmaceutical Research: In pharmaceutical research, 2-Amino-5-chloro-3-methylbenzaldehyde may be used to synthesize novel compounds with potential medicinal properties. Its amino group can undergo diazotization reactions to replace with other active functional groups, aiding in the creation of diverse pharmacophores.

Material Science: The compound’s ability to act as a precursor for more complex molecules makes it valuable in material science. It could be used to develop new polymers or coatings with specific properties, such as increased resistance to chemicals or improved thermal stability.

Peptide Synthesis: As indicated by one of the search results, this compound has applications in peptide synthesis . It could be involved in the formation of peptide bonds, which are essential for creating proteins and peptides used in various biological studies.

properties

IUPAC Name

2-amino-5-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCJCBRHZCQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-methylbenzaldehyde

Synthesis routes and methods

Procedure details

The (2-amino-5-chloro-3-methylphenyl)methanol (10.8 g, 63.1 mmol) was dissolved in tetrahydrofuran (20 mL). Dichloromethane (50 mL) was added along with activated carbon (16.3 g). Activated manganese dioxide (16.8 g, 189 mmol) was added and the solution stirred at 40° C. for 16 h. The solution was cooled to room temperature and vacuum filtered through a celite. The solvent was removed at reduced pressure and the 2-amino-5-chloro-3-methylbenzaldehyde (7.90 g, 46.0 mmol) obtained by recrystallization from diethyl ether/hexanes (1:10, 100 mL). HRMS m/z 169.0280; calcd 169.0294.
[Compound]
Name
diethyl ether hexanes
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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